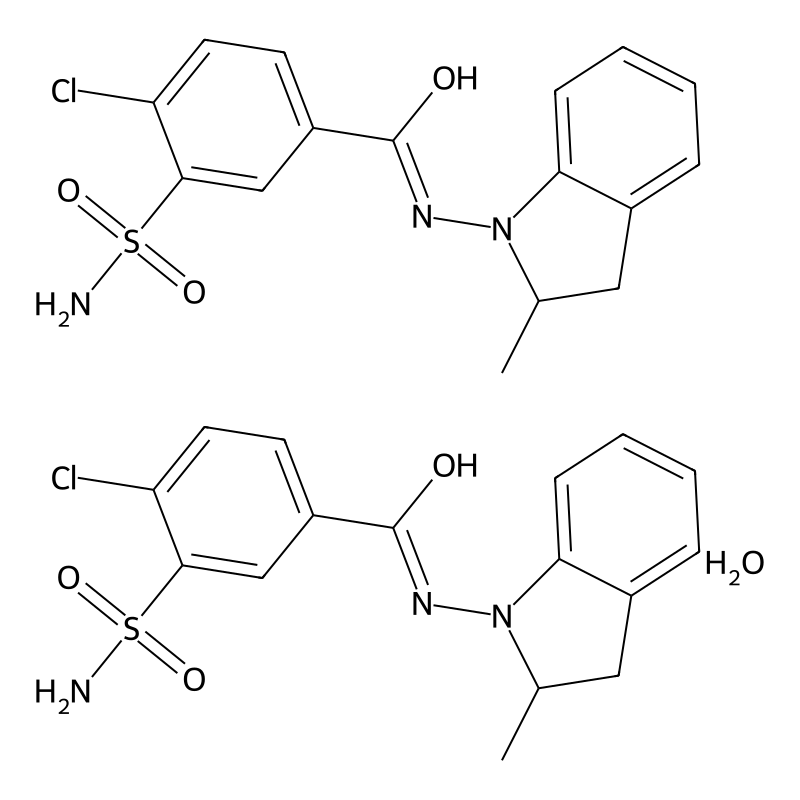

Indapamide hemihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

indapamide hemihydrate crystal structure determination

Experimental Protocols for Key Techniques

For researchers aiming to reproduce or build upon these findings, here is a summary of the methodologies cited in the literature.

| Technique | Reported Experimental Protocol |

|---|---|

| Single-Crystal X-ray Diffraction (XRD) | Crystals grown from hexane-acetonitrile solution via slow evaporation at room temperature. Data collected at 100 K using CuKα radiation (λ = 1.54178 Å). Structure solved in the monoclinic I2/a space group [1]. |

| X-ray Powder Diffraction (XRPD) | Laboratory X-ray powder diffraction data used for structure solution, confirming the presence of weakly bound water molecules in voids between indapamide molecules [2]. |

| Differential Scanning Calorimetry (DSC) | Samples of 5-10 mg were heated to 190 °C to melt the crystalline hemihydrate (evaporating water) and then cooled to form the amorphous glass. Heating and cooling rates of 10 °C/min were typically used [3] [4]. |

| Thermogravimetric Analysis (TGA) | Used to confirm hydrate content. A mass loss of about 2% upon heating to 120 °C was consistent with the presence of water in the hemihydrate structure [1]. |

Further Research and Characterization

The study of indapamide's solid-state forms extends beyond the basic crystal structure determination.

- Physical Ageing of Amorphous Indapamide: The amorphous form, obtained by melting and quenching the crystalline material, undergoes physical ageing (structural relaxation) when annealed below its glass transition temperature (Tg). This process, characterized by enthalpy relaxation (ΔHr), is studied using DSC. The kinetics of this ageing process can be modeled using the Kohlrausch-Williams-Watts (KWW) equation [3] [4].

- Intermolecular Interactions Analysis: The crystal structure is stabilized by a network of intermolecular interactions, including O–H···O, N–H···O, C–H···O hydrogen bonds and π···π stacking. These can be qualitatively and quantitatively analyzed using Hirshfeld surface analysis [1].

Workflow for Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of indapamide hemihydrate, integrating the key techniques discussed:

Workflow for .

References

- 1. Quantifying intermolecular interactions in solid state ... [sciencedirect.com]

- 2. Crystal structure of indapamide determined from powered ... [pubmed.ncbi.nlm.nih.gov]

- 3. Physical Ageing of Amorphous Indapamide Characterised ... [pmc.ncbi.nlm.nih.gov]

- 4. Physical Ageing of Amorphous Indapamide Characterised ... [mdpi.com]

Core Experimental Findings on Indapamide Hemihydrate

| Aspect | Detail |

|---|---|

| Research Objective | Resolve conflicting crystal structure determinations of indapamide hemihydrate (IND) [1] |

| Key Finding | The asymmetric unit contains multiple distinct molecules ((Z' = 4)), not orientational disorder of sulfonamide groups [1] [2] |

| Primary Technique | (^{13}\mathrm{C}) solid-state NMR (SSNMR) spectroscopy [1] |

| Complementary Technique | X-ray diffraction (XRD) [2] |

| Conclusion | NMR crystallography is more effective than refinement agreement factors (R-factors) for distinguishing between alternative crystal structures [1] |

Detailed Experimental Protocol: SSNMR for NMR Crystallography

The methodology centered on using SSNMR data to validate and distinguish between proposed structural models.

- Sample Preparation: The this compound sample was used as a crystalline solid without further processing for SSNMR analysis [2].

- Data Collection - (^{13}\mathrm{C}) SSNMR: The key experiment was a cross-polarization magic-angle spinning (CP/MAS) (^{13}\mathrm{C}) SSNMR spectrum, which provides high-resolution data from solid samples. This allowed for the precise measurement of chemical shifts for the numerous chemically distinct carbon sites in the four molecules of the asymmetric unit ((Z' = 4)) [1] [2].

- Data Integration & Analysis - NMR Crystallography:

- Hypothesis from Crystallography: Multiple candidate structural models (with disorder vs. high (Z')) were proposed from X-ray diffraction data [1].

- Spectral Prediction: (^{13}\mathrm{C}) chemical shifts were computed for each candidate model using computational methods (likely based on Density Functional Theory - DFT) [1].

- Model Validation: The computed chemical shift patterns for the different models were compared against the experimentally obtained (^{13}\mathrm{C}) SSNMR spectrum. The model with (Z' = 4) showed a statistically superior match to the experimental data, confirming it as the correct structure [1].

Research workflow for resolving crystal structure.

Key Technical Application and Workflow

This research demonstrates a powerful application of SSNMR within the NMR crystallography approach [1]. The general workflow is highly applicable to other complex pharmaceutical solids:

- Identify Structural Ambiguity: Recognize conflicting models or disorder from diffraction data.

- Acquire Experimental SSNMR: Obtain high-quality, high-resolution (^{13}\mathrm{C}) SSNMR spectra of the crystalline material.

- Compute Chemical Shifts: Use quantum mechanical calculations (e.g., DFT) to predict the SSNMR spectrum for each candidate structural model.

- Statistical Comparison: Rigorously compare computed and experimental spectra to identify the correct structure.

This approach is particularly valuable when crystallographic refinement metrics (like R-factors) are insufficient to distinguish between complex structural models [1].

The associated research data, including the definitive SSNMR data and crystallographic information, is available as an Open Access dataset from Durham University for further analysis [2].

References

indapamide hemihydrate CSD Cambridge Structural Database

Resolved Crystal Structure

Research from Durham University used carbon-13 solid-state nuclear magnetic resonance (SSNMR) to resolve alternative crystal structure determinations of indapamide hemihydrate in the Cambridge Structural Database [1]. The study confirmed that the structure contains multiple distinct molecules in the asymmetric unit (Z' = 4), rather than featuring disorder in the orientation of the sulfonamide groups [1].

Key Chemical and Physical Data

The table below summarizes the fundamental identifiers and properties of this compound:

| Property | Description |

|---|---|

| Chemical Name | (R)-4-chloro-N-(2-methylindolin-1-yl)-3-sulfamoylbenzamide hemihydrate [2] |

| Molecular Formula | C₁₆H₁₆ClN₃O₃S · ½H₂O [2] |

| CAS Registry Number | 180004-24-4 [3] [2] |

| Related CAS Number | 26807-65-8 (indapamide free base) [2] |

| Molar Mass | 365.83 g·mol⁻¹ (for C₁₆H₁₆ClN₃O₃S) [4] |

| Water Content | Hemihydrate form contains half a water molecule per molecule of indapamide [2] |

Experimental Workflow for Structure Determination

The following diagram illustrates the methodology used to resolve the this compound crystal structure:

Experimental workflow combining XRD and SSNMR for structure resolution.

Accessing Structures in the CSD

You can access crystal structures published as CSD Communications (a way to share small molecule crystal structures directly in the database without an associated scientific paper) through the CCDC's online service [5]. Search using the journal name "CSD Communications" to find relevant entries [5].

References

indapamide hemihydrate sulfonamide group disorder

Drug Profile: Indapamide Hemihydrate

Indapamide is a thiazide-like diuretic and antihypertensive agent. Its chemical structure contains a sulfonamide group, which is central to its pharmacological activity but is also associated with certain adverse effects [1] [2] [3].

The table below summarizes its core properties:

| Property | Description |

|---|---|

| Generic Name | Indapamide [1] |

| IUPAC Name | Not fully specified in sources, but structure includes methylindoline and sulfamoyl chlorobenzamide groups [1]. |

| Molecular Formula | C₁₆H₁₆ClN₃O₃S • ½H₂O [3] |

| Molecular Weight | 365.83 g·mol⁻¹ (anhydrous basis) [1] [2] |

| CAS Number | 180004-24-4 (hemihydrate form) [3] |

| Drug Class | Thiazide-like diuretic / Sulfonamide [1] [2] |

| Primary Indications | Hypertension; Edema due to congestive heart failure [1] [2] |

| Sulfonamide Group Role | Essential for inhibiting the Na+/Cl- cotransporter in the kidney [1]. |

Pharmacological & Toxicological Profile

The therapeutic and adverse effects of indapamide are directly linked to its properties and mechanism of action.

- Mechanism of Action: Indapamide acts primarily on the proximal segment of the distal convoluted tubule in the nephron. It inhibits the Na+/Cl- cotransporter, reducing sodium and chloride reabsorption. This promotes water excretion (diuresis), leading to reduced plasma volume and blood pressure [1]. Research also suggests it may reduce vascular reactivity and peripheral vascular resistance, contributing to its antihypertensive effect [3].

- Associated Disorders & Risks: The drug's action on ion transport can lead to electrolyte imbalances. Furthermore, as a sulfonamide, it carries a risk of hypersensitivity reactions [2].

The table below details key quantitative data and associated risks:

| Aspect | Quantitative Data & Associated Risks |

|---|---|

| Protein Binding | 71-79% [1] [2] |

| Elimination Half-Life | 14-18 hours (standard release); 14-24 hours (slow release) [2] |

| Route of Elimination | Urine (60-70%), Feces (16-23%) [1] |

| Key Metabolic Disruption | Electrolyte Imbalances: Can cause hypokalemia (low blood potassium), hyponatremia, hypochloremia, and hypomagnesemia. Hypokalemia may lead to serious cardiac effects such as QTc prolongation [1] [2]. |

| Sulfonamide-Related Disorder | Hypersensitivity Reactions: Allergic manifestations can occur in individuals sensitive to sulfonamides [2]. |

| Other Notable Risks | Increased plasma renin and aldosterone; reduced urinary calcium excretion; possible hyperuricemia; fatigue and orthostatic hypotension [1] [2]. |

Mechanism of Action Visualized

The following diagram illustrates the core mechanism of action of indapamide within the nephron and its downstream effects.

This diagram shows how indapamide targets the distal convoluted tubule in the kidney. By inhibiting the Na+/Cl- cotransporter, it increases the excretion of sodium, chloride, and water, leading to reduced blood pressure. An additional, non-diuretic effect of reduced vascular reactivity is also shown [1] [3].

Experimental & Clinical Data

For research and development purposes, the following table summarizes key experimental findings and clinical outcomes.

| Model/Context | Protocol / Methodology | Key Outcome / Endpoint |

|---|---|---|

| In Vitro (Isolated rat pancreas) [3] | Indapamide (0.1-500 mg/L) applied for 20 minutes during glucose infusion. | Dose-dependent reduction in total insulin secretory response. |

| In Vitro (Bone cells) [3] | Indapamide (1-100 μM) exposure. | Increased osteoblast proliferation and decreased bone resorption. |

| In Vivo (Spontaneously Hypertensive Rats) [3] | Oral administration (1 mg/kg/day) via gastric gavage for 8 weeks. | Lowered blood pressure by 16.9 mm Hg; improved cardiac function (dp/dtₘₐₓ, EF, FS). |

| In Vivo (Rat pressor response) [3] | Oral administration (10 mg/kg/day). | Decreased pressor response to oxotremorine, noradrenaline, and tyramine. |

| Clinical (Elderly Hypertensives, HYVET) [2] | Indapamide (sustained release) ± Perindopril in patients ≥80 years with systolic BP ≥160 mmHg. | Significant reduction in all-cause mortality and fatal stroke when treated to target <150/80 mmHg. |

| Clinical (Secondary Stroke Prevention, PROGRESS) [2] | Fixed combination of Perindopril and Indapamide in patients with prior stroke or TIA. | Significant reduction in rate of recurrent stroke. |

Research Gaps & Future Directions

Based on the compiled information, here are potential areas for further investigation:

- Long-term Metabolic Impacts: While some studies indicate indapamide has minimal impact on glucose tolerance, long-term data is needed to fully understand its metabolic profile, as glucose intolerance can take years to develop [1].

- Mechanism of Vascular Effects: The precise molecular pathways behind indapamide's ability to reduce peripheral vascular resistance are not fully elucidated and warrant deeper study [1].

- Hypersensitivity Prediction: Research into biomarkers or genetic factors that could predict sulfonamide hypersensitivity risk would be valuable for personalized medicine [2].

References

indapamide hemihydrate pharmacokinetics toxicokinetics

Core Pharmacokinetic & Toxicokinetic Parameters

The tables below summarize the fundamental quantitative data for indapamide.

Table 1: Basic Pharmacokinetic Parameters of Indapamide [1] [2] [3]

| Parameter | Value & Description |

|---|---|

| Bioavailability | Virtually complete; not reduced by food or antacids [1] [2] |

| Tmax (Time to Cmax) | Immediate-Release (IR): ~2.3 hours [1] [2]. Sustained-Release (SR): ~12 hours (fasting) [4] [5] |

| Cmax (Peak Concentration) | Reported at 263 ng/mL for a single oral dose [2] |

| AUC (Area Under Curve) | Reported at 2.95 µg•hr/mL for a single oral dose [2] |

| Protein Binding | Extensive. Plasma proteins: ~76-79%; Erythrocytes: ~80% (primarily to carbonic anhydrase) [1] [6] [2] |

| Apparent Volume of Distribution (Vd) | ~25 L to 60 L [2] |

| Elimination Half-Life (T½) | Biphasic; terminal half-life ranges from 14 to 24 hours (average ~18 hours) [1] [2] [4] |

| Clearance | Total Systemic Clearance: ~22-25 mL/min. Renal Clearance: ~1.7 mL/min (less than 10% of total clearance) [1] [2] |

| Route of Elimination | Urine: ~70% (only <7% as unchanged drug). Feces: ~23% [1] [2] |

| Primary Metabolic Pathway | Extensive hepatic metabolism via multiple pathways, primarily by the CYP3A4 enzyme, involving glucuronidation [2] [4] |

Table 2: Toxicokinetics and Major Safety Concerns [2] [7] [8]

| Category | Details |

|---|---|

| Major Toxicities | Electrolyte imbalances (hypokalemia, hyponatremia, hypochloremia), dehydration, metabolic alkalosis, increased blood urea nitrogen (BUN) and creatinine [1] [7] [8]. |

| Primary Risk Factors for Toxicity | Pre-existing electrolyte imbalance, renal impairment (contraindicated in severe renal failure), hepatic impairment (contraindicated in severe liver failure), elderly patients, concomitant use of other drugs causing hypokalemia or QT prolongation [7] [8] [3]. |

| Overdose Symptoms | Nausea, vomiting, weakness, electrolyte disturbances, hypotension, and dehydration. Severe overdose can lead to respiratory depression [2] [8]. |

| Key Drug Interactions | Lithium: Increases plasma lithium concentration, risk of toxicity. QT-prolonging drugs (e.g., antiarrhythmics, certain antibiotics/antipsychotics): Increased risk of torsades de pointes, especially with hypokalemia. NSAIDs: May reduce antihypertensive effect and risk of renal failure. ACE inhibitors: Risk of sudden hypotension and/or acute renal failure, especially at therapy initiation [2] [3] [9]. |

Experimental Protocol Overview

Here are the methodologies for two key types of studies cited in the literature.

1. HPLC-UV Method for Determination in Human Whole Blood [6] This protocol describes a selective method for quantifying indapamide in bioequivalence studies.

- Sample Preparation: Human whole blood samples underwent a single-step liquid-liquid extraction.

- Apparatus: HPLC system with UV detection.

- Chromatographic Conditions:

- Column: Inertsil ODS-3 analytical column (250 mm x 4.6 mm, 5 µm).

- Mobile Phase: Mixture of 0.05 M disodium hydrogen phosphate buffer (pH adjusted to 6.0) and acetonitrile in a 55:45 ratio.

- Flow Rate: 1.5 mL/min.

- Detection Wavelength: 240 nm.

- Internal Standard: Glipizide.

- Validation: The method was validated for selectivity, sensitivity, linearity, precision, and accuracy per standard bioanalytical guidelines.

2. Study on Food and Pharmacogenomics Impact (Sustained-Release) [4] [5] This clinical study investigated the effects of food and genetic polymorphisms on the pharmacokinetics of a 1.5 mg sustained-release (SR) formulation.

- Study Design: A randomized, parallel, single-blind comparative bioavailability study in 49 healthy volunteers (aged 18-55). Subjects were divided into two groups: fasting (n=25) and fed (n=24).

- Dosing and Meal: The fed group consumed a high-fat meal 30 minutes before drug administration. Both groups took a single 1.5 mg SR indapamide tablet with 240 mL of water.

- Blood Sampling: Serial blood samples were collected over 72 hours. The sampling schedule was more intensive for the fed group (18 time points vs. 17 for fasting) to better characterize the absorption profile.

- Bioanalytical Method: Whole blood samples were collected in EDTA tubes, frozen at -80°C, and analyzed using a validated method (likely HPLC-based).

- Pharmacogenomic Analysis: Genotyping for UGT2B7 polymorphisms (rs7438135 and rs11740316) was performed before the study using predesigned TaqMan assays.

- Key Findings: Food significantly decreased Tmax by 5.5 hours and increased Cmax by 8.7 ng/mL, but with no significant impact on pharmacodynamics (safety and efficacy). The UGT2B7 polymorphisms had no clinically significant impact on pharmacokinetics [4] [5].

Metabolic Pathway of Indapamide

The following diagram illustrates the primary metabolic pathways of indapamide, which involves multiple phase I and phase II reactions primarily mediated by the CYP3A4 enzyme.

This diagram shows the complex metabolism of indapamide, leading to multiple metabolites excreted in urine and feces [2].

Key Takeaways for Professionals

- Dual Elimination Pathway: Indapamide is cleared by both hepatic metabolism and renal excretion, but hepatic clearance dominates. This explains its utility in patients with mild to moderate renal impairment, though it is contraindicated in severe renal failure [1] [2] [3].

- Formulation-Specific Kinetics: The newer 1.5 mg sustained-release (SR) formulation demonstrates a distinct pharmacokinetic profile (longer Tmax) compared to the immediate-release (IR) 2.5 mg tablet, which is designed to improve safety by reducing peak-related side effects like hypokalemia without sacrificing efficacy [4] [5].

- Clinical Toxicity Drivers: The primary safety concerns are electrolyte disturbances, particularly hypokalemia, which can potentiate the risk of serious arrhythmias, especially when co-administered with other QT-prolonging drugs [7] [8] [3]. Rigorous monitoring is essential.

References

- 1. and clinical pharmacology of Pharmacokinetics indapamide [pubmed.ncbi.nlm.nih.gov]

- 2. Indapamide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. 2.5mg Tablets - Summary of Product Characteristics... Indapamide [medicines.org.uk]

- 4. Association between Food/UGT2B7 Polymorphisms and ... [pmc.ncbi.nlm.nih.gov]

- 5. Association between Food/UGT2B7 Polymorphisms and ... [mdpi.com]

- 6. A selective HPLC method for the determination of ... [sciencedirect.com]

- 7. Uses, Side Effects & Warnings Indapamide [drugs.com]

- 8. Indapamide: Uses, Side Effects, Interactions, Pictures, ... [webmd.com]

- 9. (indapamide) dosing, indications, interactions, adverse ... [reference.medscape.com]

Comprehensive Technical Analysis of Indapamide's Mechanism of Action as a Thiazide-like Diuretic

Drug Overview and Classification

Indapamide is a thiazide-like diuretic used primarily for the management of hypertension and edema associated with congestive heart failure. Chemically classified as an indoline derivative, it shares pharmacological properties with thiazide diuretics while possessing distinct structural and functional characteristics that contribute to its unique therapeutic profile. Unlike classical thiazides containing the benzothiadiazine core, indapamide features a methylindoline moiety that enhances its lipid solubility, influencing both its pharmacokinetic behavior and tissue penetration capabilities [1] [2].

The drug exhibits a dual mechanism of action, combining natriuretic effects through renal sodium-chloride symporter inhibition with direct vasodilatory properties that operate independently of its diuretic activity. This multifaceted pharmacological profile enables indapamide to provide effective blood pressure control with potentially fewer metabolic disturbances compared to conventional thiazide diuretics, making it a valuable therapeutic option in hypertension management, particularly in patients with comorbid conditions such as diabetes or osteoporosis [1] [3].

Table 1: Fundamental Characteristics of Indapamide

| Property | Description |

|---|---|

| Chemical Class | Indoline derivative (thiazide-like) [2] |

| Molecular Formula | C₁₆H₁₆ClN₃O₃S [1] |

| Primary Indications | Hypertension, edema in congestive heart failure [1] [4] |

| Therapeutic Classification | Sulfonamide diuretic/antihypertensive agent [1] |

| Brand Names | Lozol, Natrilix; Multiple generics [1] |

Primary Renal Mechanism

Inhibition of Sodium-Chloride Reabsorption

The fundamental renal action of indapamide occurs at the early segment of the distal convoluted tubule, where it specifically and competitively inhibits the Na+-Cl- cotransporter (NCC). This transporter, located on the apical membrane of renal tubular epithelial cells, normally accounts for approximately 5-7% of filtered sodium reabsorption. By blocking this transporter, indapamide increases sodium and chloride delivery to the collecting duct, promoting natriuresis and diuresis while simultaneously reducing plasma volume and extracellular fluid compartment expansion [1] [4].

The initial diuresis triggered by NCC inhibition contributes significantly to the early antihypertensive effect of indapamide, with studies demonstrating peak natriuretic activity at approximately 1 mg/kg dosing in rat models. This acute phase is characterized by reduced venous return, decreased cardiac output, and subsequent blood pressure reduction through volume-dependent mechanisms. Importantly, the diuretic potency of indapamide is considered moderate compared to some other agents in its class, which may partially explain its more favorable electrolyte profile in clinical use [2] [5].

Calcium Homeostasis Effects

Paradoxically, while promoting sodium and water excretion, indapamide simultaneously enhances calcium reabsorption in the distal nephron. This phenomenon occurs through a complex mechanism whereby inhibition of the Na+-Cl- cotransporter reduces intracellular sodium concentrations in tubular epithelial cells, subsequently activating the basolateral Na+/Ca2+ exchanger. This enhanced exchange facilitates calcium movement from the tubular cells into the renal interstitium, creating a favorable gradient for apical calcium absorption through transient receptor potential vanilloid 5 (TRPV5) channels [4] [6].

The net effect is a reduction in urinary calcium excretion (hypocalciuria), which may provide therapeutic benefits in patients with hypercalciuric nephrolithiasis and potentially contribute to bone mineral preservation in osteoporotic individuals. This calcium-sparing effect represents a distinctive feature of thiazide-type diuretics that has been exploited clinically for the management of recurrent calcium-containing kidney stones [4] [6].

Extra-Renal Mechanisms

Vasodilatory and Vascular Effects

Beyond its renal actions, indapamide demonstrates significant direct vascular effects that contribute to its sustained antihypertensive efficacy. Experimental models have revealed that indapamide reduces peripheral vascular resistance through multiple pathways, including calcium channel blockade in vascular smooth muscle cells, modulation of prostaglandin metabolism, and enhancement of vasodilatory autacoid production. These effects manifest particularly at the level of small resistance arteries and arterioles, which play a determinant role in systemic vascular resistance [5] [7].

Notably, indapamide stimulates prostacyclin (PGI2) synthesis in vascular smooth muscle cells, a potent vasodilator and platelet aggregation inhibitor. Additionally, it diminishes vascular responsiveness to pressor agents such as norepinephrine and angiotensin II, potentially through interference with intracellular calcium mobilization and smooth muscle contraction mechanisms. These vascular properties become increasingly significant during long-term therapy, as they maintain blood pressure reduction even after plasma volume normalization through a phenomenon known as "braking effect" or post-diuretic antihypertensive action [2] [5].

Antioxidant and Anti-inflammatory Properties

Emerging evidence indicates that indapamide possesses intrinsic antioxidant capabilities that may contribute to its organoprotective effects. Experimental studies demonstrate that the drug and its metabolites can directly scavenge free radicals, inhibit LDL oxidation, and reduce the production of reactive oxygen species (ROS) in vascular tissues. These antioxidant properties potentially mitigate oxidative stress damage to endothelial cells, which represents a common pathophysiological feature in hypertension and atherosclerosis [5] [7].

Furthermore, indapamide exhibits anti-inflammatory actions by suppressing the activation of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and downregulating the expression of inflammatory mediators including transforming growth factor-beta 1 (TGF-β1). These effects have been observed in renal tissues of hypertensive rat models, where indapamide treatment attenuated inflammatory markers and reduced end-organ damage independent of blood pressure lowering, suggesting direct tissue-protective properties [7].

Signaling Pathways

CYP450 Epoxygenase Pathway Activation

Recent research has elucidated a novel mechanism through which indapamide exerts its antihypertensive effects via modulation of the cytochrome P450 (CYP) epoxygenase system. Specifically, indapamide administration in spontaneously hypertensive rats (SHRs) significantly upregulates renal CYP2C23 expression, the predominant epoxygenase enzyme in rodent kidneys, while simultaneously downregulating soluble epoxide hydrolase (sEH) activity. This coordinated enzymatic shift favors the accumulation of epoxyeicosatrienoic acids (EETs), which function as endothelium-derived hyperpolarizing factors (EDHFs) to promote vasodilation [2] [7].

The resulting increase in 11,12-EET and 14,15-EET levels enhances the activation of calcium-activated potassium (KCa) channels in vascular smooth muscle cells, leading to membrane hyperpolarization, reduced calcium influx, and consequent vasodilation, particularly in preglomerular renal arterioles. This pathway represents a significant vasodilatory component of indapamide's mechanism that operates independently of its diuretic activity and may explain its efficacy in low-dose regimens that produce minimal natriuresis [2] [7].

Figure 1: Integrated Mechanism of Action of Indapamide - This diagram illustrates the multifaceted pharmacological actions of indapamide, encompassing renal sodium-chloride symporter inhibition, activation of vasodilatory CYP450 epoxygenase pathways, and direct vascular effects including antioxidant and anti-inflammatory properties that collectively contribute to its antihypertensive efficacy.

Second Messenger Systems

Indapamide modulates several intracellular signaling cascades that contribute to its vascular effects. Studies have demonstrated increased cAMP activity and protein kinase A (PKA) expression in renal microvessels following indapamide treatment, suggesting involvement of the adenylate cyclase system in its mechanism. Additionally, the drug influences mitogen-activated protein kinase (MAPK) signaling pathways, particularly reducing phosphorylation of p38 MAPK, which may underlie its anti-inflammatory and antiproliferative effects on vascular smooth muscle cells [7].

The convergence of multiple signaling pathways creates a comprehensive pharmacological profile that extends beyond simple diuresis. This network includes inhibition of voltage-gated calcium channels, stimulation of vasodilatory prostaglandin synthesis, modulation of endocannabinoid system enzymes including NAPE-PLD, and regulation of oxidative stress responses through suppression of NADPH oxidase components such as p47phox. These diverse molecular interactions collectively contribute to indapamide's efficacy in reducing blood pressure while providing potential end-organ protection [5] [7] [6].

Pharmacokinetic Profile

Absorption, Distribution, and Metabolism

Indapamide exhibits nearly complete oral bioavailability that remains unaffected by food or antacid coadministration, reaching peak plasma concentrations approximately 2.3 hours after administration. Its distinctive lipophilic nature, conferred by the methylindoline functional group, enables extensive tissue distribution with an apparent volume of distribution ranging between 25-60 liters. The drug demonstrates preferential binding to erythrocytes in peripheral blood and approximately 76-79% plasma protein binding, primarily to alpha-1 acid glycoprotein [1].

Indapamide undergoes extensive hepatic metabolism via cytochrome P450 enzymes (predominantly CYP3A4) through various pathways including dehydrogenation, hydroxylation, and carboxylation reactions, resulting in at least 19 distinct metabolites. The major metabolite, M1, demonstrates reduced pharmacological activity compared to the parent compound based on animal studies. Only approximately 7% of the administered dose is excreted unchanged, highlighting the significance of hepatic biotransformation in indapamide elimination [1].

Table 2: Pharmacokinetic Parameters of Indapamide

| Parameter | Characteristics | Clinical Significance |

|---|---|---|

| Bioavailability | Virtually complete (>90%); unaffected by food [1] | Consistent therapeutic effect; flexible administration |

| Tmax | ~2.3 hours post-administration [1] | Relatively rapid onset of action |

| Protein Binding | 76-79% (primarily α₁-acid glycoprotein) [1] | Extensive erythrocyte binding influences distribution |

| Metabolism | Extensive hepatic via CYP3A4; ≥19 metabolites [1] | Significant first-pass effect; drug interaction potential |

| Elimination Half-life | 13.9-18 hours (biphasic) [1] | Suitable for once-daily dosing |

| Elimination Routes | Urine (60-70%); Feces (16-23%) [1] | Dual elimination pathways |

Elimination and Half-Life

Indapamide displays biphasic elimination kinetics with a terminal half-life ranging between 13.9-18 hours in healthy subjects, supporting once-daily dosing regimens. The drug is eliminated through multiple pathways, with approximately 60-70% of the dose excreted in urine and 16-23% in feces. The renal clearance of indapamide is relatively low (1.71 mL/min) compared to its hepatic clearance (20-23.4 mL/min), consistent with its extensive metabolism and high lipid solubility [1].

The prolonged duration of action exceeds what would be expected based on plasma half-life alone, likely reflecting sustained tissue binding, particularly to vascular smooth muscle and erythrocytes. This pharmacokinetic profile contributes to the consistent 24-hour blood pressure control achieved with once-daily dosing, with trough-to-peak ratios exceeding 50% across the therapeutic dose range, an important consideration in antihypertensive therapy [1] [8].

Comparative Pharmacology

Efficacy Comparison with Other Diuretics

When compared to other members of the thiazide diuretic class, indapamide demonstrates distinct efficacy and safety profiles. Meta-analyses of randomized controlled trials have revealed that thiazide-like diuretics (including indapamide and chlorthalidone) provide superior blood pressure reduction compared to thiazide-type diuretics (hydrochlorothiazide), with additional reductions of 5.59 mm Hg in systolic BP and 1.98 mm Hg in diastolic BP. This enhanced efficacy translates into improved cardiovascular outcomes, including a 12% greater reduction in cardiovascular events and a 21% greater reduction in heart failure risk with thiazide-like diuretics [4] [3].

Indapamide has demonstrated particular efficacy in reducing left ventricular hypertrophy, a significant marker of hypertensive target organ damage, with studies showing superior regression compared to enalapril or atenolol monotherapy. Additionally, it exhibits renoprotective properties in diabetic hypertensive patients by reducing microalbuminuria, potentially through mechanisms extending beyond blood pressure control. These organoprotective effects position indapamide favorably within the antihypertensive arsenal, particularly for patients with concomitant cardiac or renal risk factors [3] [7].

Table 3: Comparative Analysis of Thiazide and Thiazide-like Diuretics

| Parameter | Indapamide | Hydrochlorothiazide | Chlorthalidone |

|---|---|---|---|

| Molecular Class | Thiazide-like (indoline) [2] | Thiazide-type (benzothiadiazine) [2] | Thiazide-like (phthalimidine) [2] |

| Usual Daily Dose (Hypertension) | 1.25-2.5 mg [8] | 25-50 mg [4] | 12.5-25 mg [4] |

| Half-life (Hours) | 13.9-18 [1] | 6.5-9 [3] | 40-55 [3] |

| SBP Reduction (Efficacy) | +++ (Reference) [3] | + (Less effective) [3] | ++ (Similar to indapamide) [3] |

| Hypokalemia Risk | Lower incidence [3] | Higher incidence [3] | Moderate incidence [3] |

| Glucose Metabolism | Minimal effect [3] | Potential worsening [3] | Potential worsening [3] |

| Lipid Effects | Neutral [3] | Potential worsening [3] | Potential worsening [3] |

| Unique Properties | Vasodilatory, antioxidant, organoprotective [7] | Standard thiazide profile [3] | Long duration of action [3] |

Metabolic Effects Profile

A distinguishing feature of indapamide is its favorable metabolic profile compared to conventional thiazide diuretics. While thiazides have historically been associated with adverse metabolic effects including hypokalemia, hyperglycemia, and dyslipidemia, indapamide demonstrates a lower incidence of serious hypokalemia and appears to have minimal impacts on glucose and lipid metabolism according to multiple clinical trials and meta-analyses. This advantageous profile may be particularly relevant for hypertensive patients with or at risk for metabolic syndrome or type 2 diabetes [3].

The mechanistic basis for these differential metabolic effects may involve indapamide's vasodilatory properties, which allow effective blood pressure control at lower diuretic doses, its antioxidant actions that potentially mitigate insulin resistance, and its specific receptor interactions that may differ from those of classical thiazides. These distinctions highlight the importance of considering indapamide not merely as a diuretic but as a multifaceted antihypertensive agent with a unique benefit-risk profile [2] [3] [7].

Experimental Methodologies

In Vivo Animal Models

The pharmacological characterization of indapamide has employed various experimental approaches, with spontaneously hypertensive rats (SHRs) serving as a primary model for investigating its antihypertensive mechanisms. Study protocols typically involve administering indapamide (commonly 1 mg/kg/day) or comparator agents via gastric gavage for extended periods (e.g., 8 weeks), with serial blood pressure measurements using both non-invasive tail-cuff plethysmography and direct intra-arterial catheterization for validation. This approach allows comprehensive assessment of hemodynamic effects and temporal patterns of blood pressure response [2] [7].

Additional in vivo methodologies include echocardiographic evaluation of cardiac structure and function, isolated aortic ring preparations for assessing vascular reactivity to vasoconstrictors and vasodilators, and metabolic cage studies to quantify electrolyte excretion patterns. These techniques have been instrumental in elucidating indapamide's extra-renal mechanisms, including its direct vascular effects and influence on the cytochrome P450 epoxygenase pathway, providing insights beyond what would be possible through human clinical studies alone [2] [7].

Figure 2: Experimental Workflow for Investigating Indapamide Mechanisms - This diagram outlines the comprehensive methodological approach used in preclinical studies to elucidate indapamide's mechanisms of action, incorporating in vivo hypertensive models, direct hemodynamic measurements, molecular analyses of metabolic pathways, and cellular confirmation studies to establish causal relationships.

Analytical and Molecular Techniques

Advanced analytical methodologies have been crucial for understanding indapamide's mechanisms at the molecular level. Enzyme-linked immunosorbent assays (ELISAs) have been employed to quantify cytochrome P450 metabolites including epoxyeicosatrienoic acids (EETs), dihydroxyeicosatrienoic acids (DHETs), and 20-hydroxyeicosatetraenoic acid (20-HETE) in both urine and renal tissues. These measurements provide direct evidence of indapamide's effect on the CYP epoxygenase pathway [2] [7].

Molecular biology techniques including Western blot analysis and RT-PCR have been utilized to assess protein and mRNA expression of key enzymes in the arachidonic acid metabolic cascade, such as CYP2C23 and soluble epoxide hydrolase (sEH). Additionally, cellular studies using rat mesangial cells treated with angiotensin II have demonstrated that indapamide's antioxidant effects (reduction of p47phox) can be blocked by CYP2C23 inhibition, establishing causal relationships between observed biochemical changes and functional outcomes [7].

Conclusion

Indapamide represents a pharmacologically distinct agent within the thiazide-like diuretic class, combining natriuretic activity with direct vascular effects that collectively contribute to its efficacy in hypertension management. Its multifaceted mechanism of action encompasses not only inhibition of the renal Na+-Cl- cotransporter but also modulation of vascular tone through CYP450 epoxygenase pathway activation, calcium channel blockade, prostaglandin-mediated vasodilation, and antioxidant/anti-inflammatory activities. These diverse pharmacological properties enable effective blood pressure control while potentially mitigating metabolic disturbances associated with conventional thiazide diuretics.

References

- 1. : Uses, Interactions, Indapamide Mechanism of Action [go.drugbank.com]

- 2. Indapamide Lowers Blood Pressure by Increasing ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of thiazide‐like diuretics versus ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Pharmacological Properties of Indapamide | Clinical Pharmacokinetics [link.springer.com]

- 6. Thiazide [en.wikipedia.org]

- 7. Indapamide Lowers Blood Pressure by Increasing ... [sciencedirect.com]

- 8. Monograph for Professionals - Drugs.com Indapamide [drugs.com]

indapamide hemihydrate thermal analysis DSC

Quantitative Thermal Data of Indapamide

The table below summarizes key thermal characteristics of indapamide (IND), primarily focusing on its amorphous form, which is critical for pre-formulation studies [1] [2].

| Property | Value / Description | Experimental Conditions | Citations |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 102.6 ± 1.1 °C | Heating rate of 10 °C·min⁻¹ | [3] [4] |

| Molecular Relaxation (τ at 85°C) | ~100 minutes | Aged at 85°C; described by KWW model | [1] |

| Fragility Parameter (m) | "Moderately fragile" | Determined from Tg dependence on heating/cooling rates | [1] [5] [2] |

| Onset of Degradation | ~260 °C | Not specified | [1] [3] |

| Physical Ageing Temperatures | 65 °C, 75 °C, 85 °C | No ageing observed at 35, 40, 45°C | [1] [2] |

Detailed Experimental Protocols

Here are the methodologies for key DSC experiments related to the amorphous form of indapamide.

Protocol 1: Preparation of Amorphous Indapamide & Basic DSC Characterization

This protocol outlines the process for creating and initially characterizing amorphous indapamide [1] [2].

- Material: Indapamide hemihydrate (purity ≥99%) from Polpharma [1] [2].

- Instrument Calibration: Calibrate the DSC using indium (for melting point and heat of fusion) and sapphire (for specific heat capacity) [1] [2].

- Sample Preparation:

- Weigh 5-10 mg of crystalline this compound into a standard aluminium crucible with a pierced lid.

- Use an identical empty aluminium pan as a reference.

- Experimental Method:

- Equilibrate at 25°C for 5 minutes.

- Heat linearly to 190°C at 10°C·min⁻¹ and hold for 5 minutes. This step removes water (dehydration) and melts the crystalline phase.

- Cool to 25°C at 10°C·min⁻¹. This rapid cooling produces the amorphous glass.

- Reheat to 190°C at 10°C·min⁻¹ to observe the glass transition of the freshly prepared amorphous material.

- Data Analysis: The glass transition temperature (Tg) is determined from the second heating cycle.

Protocol 2: Isothermal Physical Ageing Study

This protocol assesses the stability and molecular relaxation of amorphous indapamide when stored below its Tg [1] [2].

- Sample Preparation: First, prepare amorphous indapamide following steps 1-3 of the basic DSC characterization protocol.

- Ageing Process:

- After melting and holding at 190°C, cool the sample at 10°C·min⁻¹ to a selected ageing temperature (Ta: e.g., 65, 75, or 85°C).

- Hold isothermally at Ta for a specific ageing time (from 30 minutes up to 32 hours).

- After ageing, cool the sample to 25°C at 10°C·min⁻¹ and hold for 5 minutes.

- Measurement:

- Heat the aged sample to 190°C at 10°C·min⁻¹.

- The DSC curve will show an endothermic peak superimposed on the glass transition step. The area under this peak corresponds to the enthalpy relaxation (ΔHr), which quantifies the extent of physical ageing.

- Kinetic Analysis: The evolution of ΔHr with ageing time is fitted to the Kohlrausch-Williams-Watts (KWW) equation to determine the molecular relaxation time constant (τ) and the breadth of the relaxation time distribution (β parameter) [1] [3].

Key Concepts and Workflows

The following diagrams illustrate the core concepts and experimental workflows related to the physical ageing of amorphous indapamide.

Figure 1: Physical ageing process. Storing amorphous material below its Tg leads to molecular reorganization and enthalpy loss, observed as an endothermic peak during DSC analysis [1] [3].

Figure 2: The fragility concept. The Angell plot classifies glasses by how their molecular mobility changes near Tg; "fragile" glasses like indapamide require careful stability control [1] [2].

Application in Drug Development

The thermal behavior of indapamide directly impacts pharmaceutical development.

- Formulation Strategies: The "moderately fragile" nature of indapamide suggests it may crystallize relatively easily. A common strategy to enhance stability is to create amorphous solid dispersions (ASDs) with polymers [3] [4].

- Stability in Combinations: For fixed-dose combinations (FDCs), stability studies must consider interactions. Indapamide's stability can be negatively affected by other drugs, and it is highly susceptible to photodegradation, which must be mitigated by appropriate packaging and formulation choices [6].

References

- 1. Physical Ageing of Amorphous Indapamide Characterised ... [pmc.ncbi.nlm.nih.gov]

- 2. Physical Ageing of Amorphous Indapamide Characterised ... [mdpi.com]

- 3. Physical Ageing of Amorphous Poly(lactic acid) [pmc.ncbi.nlm.nih.gov]

- 4. Physical Ageing of Amorphous Poly(lactic acid) [mdpi.com]

- 5. Physical Ageing of Amorphous Indapamide Characterised ... [semanticscholar.org]

- 6. Study of the Acidic, Basic, and Thermal Degradation ... [pmc.ncbi.nlm.nih.gov]

indapamide polymorphs and solvates

Solid-State Forms of Indapamide

A 2010 study identified and characterized multiple solid-state forms of indapamide through polymorphic screening [1] [2] [3]. The research confirmed the existence of one new polymorphic form and three pseudopolymorphic forms (solvates) [2] [3].

The table below summarizes the key characteristics of these forms:

| Form Type | Description | Key Characterization Techniques | Stoichiometric Ratio (Drug:Solvent) |

|---|---|---|---|

| Polymorph | A new crystalline form with a different molecular arrangement or conformation. | XRPD, DSC, DRIFT Spectroscopy [1] [2] | Not Applicable |

| Pseudopolymorph A | A solvate crystal containing a specific solvent molecule in its lattice. | XRPD, DSC, TGA, NMR, HS-GC [1] [2] | 2:1 [2] |

| Pseudopolymorph B | A second, distinct solvate crystal. | XRPD, DSC, TGA, NMR, HS-GC [1] [2] | 2:1 [2] |

| Pseudopolymorph C | A third, distinct solvate crystal. | XRPD, DSC, TGA, NMR, HS-GC [1] [2] | 2:1 [2] |

The solvents involved in the formation of the three pseudopolymorphs were reported to include carbon tetrachloride and cyclohexane, among others [2].

Experimental Workflow for Characterization

The study employed a comprehensive set of solid-state characterization techniques to differentiate between the various forms. The following diagram illustrates the typical experimental workflow used.

Experimental workflow for characterizing indapamide solid forms, showing techniques for structural and compositional analysis.

Detailed Experimental Methodologies

Here is a breakdown of the key experimental techniques and their specific roles in characterizing the indapamide solid forms.

Primary Solid-State Characterization

These techniques were used to reveal differences in the fundamental physical properties of the crystals [1] [2].

| Technique | Key Information Obtained |

|---|---|

| X-Ray Powder Diffraction (XRPD) | Provides a fingerprint of the crystal structure. Different polymorphs and solvates produce distinct XRPD patterns due to unique atomic arrangements in their crystal lattices. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as melting points and desolvation events. Different forms exhibit characteristic thermal profiles. |

| Thermogravimetric Analysis (TGA) | Quantifies weight loss due to events like solvent evaporation. This is crucial for identifying and characterizing solvates (pseudopolymorphs) and determining their stability. |

| Diffuse Reflectance IR Fourier Transform (DRIFT) Spectroscopy | Detects changes in molecular vibrations, which can be influenced by different crystal packing or solvent interactions, providing a complementary spectral fingerprint. |

Solvent-Specific Analysis for Pseudopolymorphs

These methods were used to precisely identify the solvent molecules and determine the stoichiometry of the solvates [2].

| Technique | Application in the Study |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to identify and quantify the type of solvent molecule present in the crystal lattice. |

| Headspace Gas Chromatography (HS-GC) | Employed to identify volatile solvents trapped within the crystals. |

| Stoichiometry Calculation | The combination of TGA (which shows the mass percentage of the solvent) with NMR and HS-GC data allowed the researchers to calculate the precise 2:1 (drug:solvent) stoichiometric ratio in the pseudopolymorphs [2]. |

Importance in Pharmaceutical Development

The characterization of polymorphs and solvates is a critical step in drug development. Different solid forms can have significantly different properties, which can impact the drug's solubility, dissolution rate, stability, and ultimately, its bioavailability and efficacy [4] [5].

- Bioavailability Concerns: For drugs like indapamide, which belong to Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), the selection of a more soluble polymorph can directly enhance oral absorption [4].

- Regulatory and Quality Control: Regulatory authorities like the FDA require control over the solid-state form of a drug substance, especially if different forms exhibit different bioavailability. Establishing a consistent and stable polymorphic form is essential for ensuring product quality throughout its shelf life [4].

References

- 1. Solid state investigation and characterization of the ... [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Solid state investigation and characterization of the... [academia.edu]

- 3. Journal of Pharmaceutical and Biomedical Analysis [ovid.com]

- 4. Salt and Polymorph Selection Strategy Based on the ... [americanpharmaceuticalreview.com]

- 5. When to conduct a polymorph screening? Ardena's phase- ... [ardena.com]

Application Notes and Protocols: UHPLC-UV Method for Simultaneous Determination of Indapamide Hemihydrate and Perindopril Arginine

Introduction

Hypertension management often requires combination therapy to achieve optimal blood pressure control. The fixed-dose combination of indapamide hemihydrate (a sulfonamide derivative with diuretic activity) and perindopril arginine (a long-acting angiotensin-converting enzyme inhibitor) has demonstrated synergistic antihypertensive effects [1] [2]. The development of robust analytical methods is essential for qualitative and quantitative analysis of these active pharmaceutical ingredients in combined dosage forms.

Ultra-High Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) offers significant advantages over conventional HPLC for pharmaceutical analysis, including reduced analysis time, increased sensitivity, and lower solvent consumption [3]. This document presents a comprehensive stability-indicating UHPLC-UV method for the simultaneous determination of this compound and perindopril arginine in combined dosage forms, with detailed protocols for method development, validation, and application.

Materials and Methods

Reagents and Chemicals

- Reference standards: Perindopril arginine (98.0%), this compound (≥97.0%)

- Mobile phase components: HPLC-grade acetonitrile, formic acid (≥96.0%), acetic acid (99-100%)

- Solvents: HPLC-grade water, acetonitrile for sample preparation

- Equipment supplies: Nylon solvent filters (0.45 µm)

Instrumentation

- UHPLC system: Waters Acquity UPLC system with quaternary Solvent Manager (H-Class)

- Detector: UV detector

- Analytical column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)

- Software: Empower for data processing

- Additional instrumentation for degradation studies: Waters Xevo G2-S QToF coupled with Waters Acquity UPLC system with ESI interface

Chromatographic Conditions

The optimized chromatographic conditions for the simultaneous separation of this compound and perindopril arginine are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | BEH C18 (1.7 µm, 2.1 × 50 mm) |

| Mobile Phase | 0.01% v/v formic acid in water (pH 4 with acetic acid):ACN (40:60 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 227 nm |

| Injection Volume | 1 µL |

| Run Time | < 4.5 min |

Standard Solution Preparation

2.4.1. Primary Stock Solutions

- Accurately weigh 100.000 µg of perindopril arginine reference standard.

- Transfer to a 10-mL volumetric flask and dissolve with acetonitrile.

- Repeat the process for this compound.

- Both primary stock solutions have a concentration of 10.000 µg/mL.

- Store at 4°C and equilibrate to room temperature before use.

2.4.2. Working Standard Solutions

- Dilute primary stock solutions with mobile phase to prepare working standards.

- Prepare appropriate concentrations for calibration curves (e.g., 30 µg/mL for system suitability).

Sample Preparation for Pharmaceutical Dosage Forms

- Accurately weigh and powder not less than 20 tablets.

- Transfer an amount of powder equivalent to 5000 µg of perindopril arginine and 1250 µg of this compound to a volumetric flask.

- Add approximately 20 mL of acetonitrile and sonicate for 15-20 minutes.

- Dilute to volume with acetonitrile and mix well.

- Filter through a 0.45 µm nylon filter.

- Further dilute with mobile phase to obtain the desired concentration.

Method Validation

The method was validated according to International Council for Harmonisation (ICH) guidelines [1] [2]. The validation protocol and results are detailed below.

System Suitability Test

- Perform three replicate injections of a solution containing 30 µg/mL of both analytes

- Acceptance criteria: %RSD of retention times and peak areas should be ≤2%

- Calculate theoretical plate count and tailing factor for both peaks

Validation Parameters and Results

Table 2: Method Validation Results

| Validation Parameter | Perindopril Arginine | This compound |

|---|---|---|

| Accuracy (% Recovery) | 99.8% | 99.8% |

| Precision (%RSD) | ±0.63% | ±0.84% |

| Linearity Range | To be established | To be established |

| Correlation Coefficient | >0.999 | >0.999 |

| LOD | To be established | To be established |

| LOQ | To be established | To be established |

| Robustness | Acceptable for deliberate variations | Acceptable for deliberate variations |

| Specificity | No interference from excipients or degradation products | No interference from excipients or degradation products |

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating capability of the method [1] [4]. The experimental workflow is illustrated below:

Figure 1: Workflow for forced degradation studies to validate the stability-indicating capability of the method.

Results and Discussion

Method Optimization and Chromatographic Separation

The developed UHPLC-UV method successfully separated perindopril arginine and this compound in less than 4.5 minutes using isocratic elution [1] [2]. The use of a BEH C18 column with 1.7 µm particles provided high efficiency separation with sharp peaks and excellent resolution.

The mobile phase consisting of 0.01% v/v formic acid in water (pH adjusted to 4 with acetic acid) and acetonitrile in the ratio of 40:60 v/v provided optimal separation with symmetric peak shapes and minimal tailing. The low pH of the mobile phase enhanced ionization and improved chromatographic performance for both compounds.

Application to Pharmaceutical Dosage Form

The method was successfully applied to the determination of perindopril arginine and this compound in Coversyl Plus tablets (labeled claim: 5000 µg perindopril arginine/1250 µg this compound) [1] [2]. The results demonstrated excellent accuracy with determined concentrations of 4991 µg for perindopril arginine and 1247 µg for this compound, confirming the suitability of the method for quality control of combined dosage forms.

Forced Degradation and Stability-Indicating Properties

Forced degradation studies under acidic, basic, oxidative, and thermal conditions demonstrated the stability-indicating properties of the method [1]. The method effectively separated the degradation products from the parent compounds, with degradants identified using UHPLC-Quadrupole Time of Flight-Mass spectrometry (UHPLC-QToF-MS).

The method showed excellent specificity with no interference from excipients or degradation products, confirming its suitability for stability studies and quality control applications.

Alternative Method for Biological Samples

For the determination of indapamide in biological fluids, a solid-phase extraction (SPE) method followed by HPLC analysis has been developed [5]. The extraction and analytical protocol is summarized below:

Sample Preparation Protocol for Biological Fluids

Figure 2: Solid-phase extraction workflow for determining indapamide in biological fluids.

Chromatographic Conditions for Biological Samples

- Column: Reversed-phase C8 column

- Mobile phase: 0.1% (v/v) triethylamine in water (pH 3.5) and acetonitrile (63:37, v/v)

- Detection: UV at 240 nm

- Linear range: 10.0-100.0 ng/mL for serum, 50.0-500.0 ng/mL for whole blood

- Limit of quantification: 10.0 ng/mL for serum, 50.0 ng/mL for whole blood

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

|---|---|---|

| Peak tailing | Column degradation | Replace column, ensure mobile phase pH within column specifications |

| Retention time shift | Mobile phase composition variation | Prepare fresh mobile phase, ensure precise proportioning |

| Low resolution | Inadequate mobile phase optimization | Adjust organic modifier ratio or pH |

| High backpressure | Column blockage | Filter samples, use in-line filters |

| Poor recovery | Incomplete extraction | Optimize extraction time and solvent volume |

Conclusion

The developed UHPLC-UV method provides a rapid, precise, and accurate approach for the simultaneous determination of this compound and perindopril arginine in combined dosage forms. The method is stability-indicating, with demonstrated specificity and robustness, making it suitable for routine quality control analysis in pharmaceutical laboratories.

The key advantages of this method include:

- Short analysis time (< 4.5 minutes)

- High accuracy and precision

- Excellent resolution between analytes

- Compatibility with mass spectrometry for degradant identification

- Minimal solvent consumption due to isocratic elution

For bioanalytical applications, the SPE method enables reliable quantification of indapamide in biological fluids with adequate sensitivity for pharmacokinetic studies.

References

- 1. - UHPLC for Simultaneous Determination of Perindopril... UV Method [pubmed.ncbi.nlm.nih.gov]

- 2. UHPLC-UV Method for Simultaneous Determination of ... [pmc.ncbi.nlm.nih.gov]

- 3. UPLC Technique in Pharmacy—An Important Tool of the ... [mdpi.com]

- 4. Development of new stability indicating UPLC-UV method for ... [fjps.springeropen.com]

- 5. Optimization of a solid-phase extraction method for ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Simultaneous Determination of Perindopril Arginine and Indapamide Hemihydrate in Pharmaceutical Formulations

Introduction

Hypertension remains one of the worldwide leading causes of mortality and cardiovascular morbidity, affecting approximately 25% of adults globally. Combination therapy has emerged as a cornerstone in hypertension management, with most patients requiring two or more antihypertensive agents to achieve blood pressure targets. The fixed-dose combination of perindopril arginine (angiotensin-converting enzyme inhibitor) and indapamide hemihydrate (thiazide-like diuretic) has demonstrated synergistic antihypertensive effects and has shown significant benefits in reducing systolic blood pressure, arterial stiffness, and microcirculatory alterations. This combination is marketed under various brand names, including Coversyl Plus, which contains 5000 µg of perindopril arginine and 1250 µg of this compound. The analytical challenge of simultaneously quantifying these two compounds in combined dosage forms necessitates robust, precise, and accurate analytical methods suitable for quality control and stability testing in pharmaceutical development.

The therapeutic superiority of this combination has been demonstrated in clinical trials such as the PICXEL study, which showed that perindopril/indapamide combination resulted in significantly greater reduction in left ventricular mass index compared to enalapril monotherapy (-10.1 g/m² vs. -1.1 g/m²), with between-group differences in blood pressure reduction of -5.8 mmHg for systolic and -2.3 mmHg for diastolic pressure [1]. From a pharmacological perspective, indapamide is characterized by both a methylindoline and a sulfamoyl chlorobenzamide functional group, with the former being largely responsible for the molecule's lipid solubility [2]. Perindopril is a prodrug that requires conversion to its active metabolite, perindoprilat, and exhibits a terminal half-life of approximately 17 hours, reaching steady-state within 4 days [1].

UHPLC-UV Method for Simultaneous Determination

Principle

This Ultra-High Performance Liquid Chromatography coupled with Ultraviolet detector (UHPLC-UV) method enables the simultaneous separation and quantification of perindopril arginine and this compound in combined dosage forms within an analytical runtime of less than 4.5 minutes. The method utilizes an isocratic elution system that provides high accuracy, precision, resolution, and sensitivity while serving as a stability-indicating assay through forced degradation studies. The method has been successfully applied to the analysis of Coversyl Plus tablets (containing 5000 µg of perindopril arginine and 1250 µg of this compound), with quantification results of 4991 µg and 1247 µg, respectively, demonstrating excellent accuracy compared to the manufacturer's stated amounts [3].

Experimental Protocol

2.2.1 Materials and Reagents

- Reference Standards: Perindopril arginine (98.0%) and this compound (≥97.0%)

- Pharmaceutical Formulation: Coversyl Plus tablets (5000 µg perindopril arginine/1250 µg this compound)

- Solvents: HPLC-grade acetonitrile, formic acid (≥96.0%), acetic acid (99-100%)

- Water: Purified using Milli-Q filtration system

- Filters: Nylon solvent filters (0.45 µm)

2.2.2 Instrumentation and Conditions

Table 1: UHPLC Instrumentation and Conditions

| Parameter | Specification |

|---|---|

| Chromatography System | Waters Acquity UPLC with quaternary Solvent Manager (H-Class) |

| Detector | UV detector (Waters Acquity UPLC) |

| Analytical Column | BEH C18 (1.7 µm, 2.1 × 50 mm) |

| Mobile Phase | 0.01% v/v formic acid in water (pH 4 with acetic acid):acetonitrile (40:60 v/v) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 227 nm |

| Injection Volume | 1 µL |

| Runtime | <4.5 min |

2.2.3 Preparation of Standard Solutions

- Primary Stock Solutions (10,000 µg/mL): Accurately weigh and transfer 100,000 µg of each reference standard into separate 10-mL volumetric flasks. Dissolve and make up to volume with acetonitrile.

- Working Standard Solutions (1,000 µg/mL): Dilute primary stock solutions appropriately with mobile phase.

- Calibration Standards: Prepare a series of mixed standard solutions covering the expected concentration range of both analytes in the sample (typically 5-50 µg/mL for perindopril arginine and 1-15 µg/mL for this compound).

2.2.4 Sample Preparation

- Weigh and finely powder not less than 20 tablets.

- Accurately weigh a portion of the powder equivalent to one tablet and transfer to a suitable container.

- Extract with acetonitrile using sonication for 15-20 minutes.

- Dilute to an appropriate volume with acetonitrile and mix well.

- Filter through a 0.45 µm nylon filter, discarding the first few mL of filtrate.

- Further dilute with mobile phase to obtain final concentrations within the calibration range.

2.2.5 System Suitability Test

Before sample analysis, ensure the system meets the following criteria using a standard solution containing 30 µg/mL of both perindopril arginine and this compound:

- Theoretical plates: >2000 for both compounds

- Peak tailing factor: <2.0 for both compounds

- Relative Standard Deviation (RSD): <2% for peak areas from six replicate injections

The following workflow diagram illustrates the complete UHPLC-UV analytical procedure:

UPLC-UV Protocol for Human Plasma Analysis

Principle

This ultra-performance liquid chromatography (UPLC)-UV method enables the simultaneous identification and quantification of perindopril and indapamide from human plasma, making it particularly suitable for bioanalytical and clinical studies. The method incorporates a solid-phase extraction (SPE) procedure for efficient extraction of both analytes from plasma matrices with high recovery rates (94.56% to 101.58%). The chromatographic separation is achieved in less than 2 minutes runtime, providing a rapid analysis suitable for high-throughput applications. The method demonstrates excellent sensitivity with LOD values of 28.33 ng/mL and 8.6 ng/mL for perindopril and indapamide, respectively [4].

Experimental Protocol

3.2.1 Materials and Reagents

- Reference Standards: Perindopril and indapamide (potency 99.8%)

- Biological Matrix: Human blank plasma

- Solvents: HPLC-grade methanol, acetonitrile, tertiary butyl diethyl ether (TBDE), chloroform, ethanol

- Chemicals: Hydrogen peroxide (H₂O₂), hydrochloric acid (HCl), KH₂PO₄, orthophosphoric acid, sodium hydroxide (NaOH)

- SPE Cartridges: Oasis HLB (1 mL, 30 mg)

3.2.2 Instrumentation and Conditions

Table 2: UPLC Instrumentation and Conditions for Plasma Analysis

| Parameter | Specification |

|---|---|

| Chromatography System | Waters Acquity UPLC with Empower II software |

| Analytical Column | HSS C18 (100 × 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile:10 mM KH₂PO₄ buffer, pH 3.0 (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Runtime | 5 min (analytes eluted <2 min) |

3.2.3 Plasma Sample Preparation

- Calibration Standards and Quality Controls: Prepare working standard solutions in acetonitrile at appropriate concentrations. Spike 500 µL aliquots of human blank plasma with perindopril (0.75-25.0 µg/mL) and indapamide (0.15-12.0 µg/mL) for calibration curves. Prepare LQC, MQC, and HQC samples at 1.5, 7.0, 25.0 µg/mL for perindopril and 0.45, 2.5, 12.0 µg/mL for indapamide.

- Solid-Phase Extraction Procedure:

- Transfer 250 µL of spiked plasma to a 2 mL Eppendorf tube.

- Add 500 µL of potassium phosphate buffer (pH 4) and vortex mix.

- Condition Oasis HLB cartridges with 1 mL acetonitrile, 1 mL methanol, and 1 mL water:acetonitrile (95:05 v/v).

- Load samples onto preconditioned cartridges.

- Wash five times with 1 mL methanol:water (10:90 v/v) at -30 kPa vacuum.

- Dry cartridges under air flow for 10 minutes.

- Elute analytes with 1 mL acetonitrile under gentle vacuum.

- Evaporate eluent under N₂ gas at 40°C in vacuum oven.

- Reconstitute residue with 100 µL mobile phase, vortex for 2 minutes, and sonicate for 1 minute.

- Filter through 0.2 µm nylon filters before UPLC analysis.

Forced Degradation Studies and Stability-Indicating Property

Principle

Forced degradation studies are essential for validating the stability-indicating properties of analytical methods and understanding the degradation behavior of pharmaceutical compounds. These studies involve subjecting the drug substances to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments, followed by analysis to demonstrate method specificity and the ability to separate degradation products from the main analytes. The degradation products formed under these stress conditions can be identified using advanced techniques such as UHPLC-Quadrupole Time of Flight-Mass Spectrometry (UHPLC-QToF-MS) [3] [4].

Experimental Protocol

4.2.1 Stress Conditions

Table 3: Forced Degradation Conditions for Perindopril Arginine and this compound

| Stress Condition | Procedure | Acceptance Criteria |

|---|---|---|

| Acidic Hydrolysis | Expose to 0.1M HCl at room temperature for 24 hours or at 60°C for 1 hour | Significant degradation (>10%) should be observed |

| Alkaline Hydrolysis | Expose to 0.1M NaOH at room temperature for 24 hours or at 60°C for 1 hour | Significant degradation (>10%) should be observed |

| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours | Significant degradation (>10%) should be observed |

| Thermal Degradation | Expose solid state samples to 70°C for 72 hours | Moderate degradation (5-15%) may be observed |

| Photolytic Degradation | Expose to UV light (1.2 million lux hours) and cool white fluorescent light (200 watt hours/m²) | Minimal degradation may be observed |

4.2.2 Degradation Analysis Procedure

- Prepare separate stock solutions of perindopril arginine and this compound at approximately 1 mg/mL in acetonitrile.

- Subject aliquots of each solution to the various stress conditions outlined in Table 3.

- Neutralize acidic and basic hydrolysates after the stress period.

- Dilute stressed samples appropriately with mobile phase to achieve concentrations similar to the test method.

- Analyze using the UHPLC-UV method described in Section 2.2.2.

- Identify degradation products using UHPLC-ESI-QToF with the following parameters:

- Sheath gas flow rate: 30 (arbitrary unit)

- Auxiliary gas flow rate: 5 (arbitrary unit)

- Capillary voltage: 3.5 V

- Sampling cone: 55 V

- Source temperature: 110°C

- Desolvation temperature: 450°C

- Collision energy: 10-20 eV

The following diagram illustrates the forced degradation pathways and analytical strategy:

Method Validation

Validation Parameters

The developed UHPLC-UV and UPLC-UV methods should be validated according to International Council for Harmonisation (ICH) guidelines to ensure suitability for intended applications. The following validation parameters were assessed for both methods:

Table 4: Method Validation Parameters and Results

| Validation Parameter | Perindopril Arginine | This compound | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 5.0-60.0 µg/mL (Method I) [5] | 0.15-12.0 µg/mL (Plasma) [4] | Correlation coefficient >0.999 |

| Precision (RSD) | ±0.63% (UHPLC) [3] | ±0.84% (UHPLC) [3] | RSD ≤2.0% |

| Accuracy (% Recovery) | 94.56-101.58% (Plasma) [4] | 94.56-101.58% (Plasma) [4] | 98-102% |

| LOD | 0.36 µg/mL (Spectrophotometric) [5] | 8.6 ng/mL (Plasma) [4] | Signal-to-noise ratio ~3:1 |

| LOQ | 1.08 µg/mL (Spectrophotometric) [5] | 33.5 ng/mL (Plasma) [4] | Signal-to-noise ratio ~10:1 |

| Specificity | Resolved from degradation products | Resolved from degradation products | No interference observed |

| Robustness | Deliberate variations in pH, flow rate, mobile phase | Deliberate variations in pH, flow rate, mobile phase | RSD ≤2.0% |

System Suitability Testing

System suitability tests should be performed before each analytical run to ensure chromatographic system adequacy. The tests were conducted using three replicate injections of a solution containing 30 µg/mL of both perindopril arginine and this compound [3]. The following parameters were evaluated:

- Theoretical Plate Count (N): Calculated using the formula N = 5.54 (Tᵣ/Wₕ)², where Tᵣ is retention time and Wₕ is bandwidth at 50% peak height. Should be >2000 for both compounds.

- Peak Tailing Factor: Should be <2.0 for both compounds.

- Resolution: Between perindopril and indapamide peaks should be >2.0.

- Repeatability: Relative Standard Deviation (RSD) for peak areas from six replicate injections should be <2.0%.

Applications in Pharmaceutical Analysis

The developed UHPLC-UV and UPLC-UV methods for simultaneous determination of perindopril arginine and this compound offer significant applications in pharmaceutical quality control, stability testing, and bioanalytical studies. The methods enable precise quantification of both components in combined dosage forms, with the UHPLC-UV method demonstrating exceptional accuracy in quantifying Coversyl Plus tablet formulation (4991 µg perindopril arginine and 1247 µg this compound versus labeled amounts of 5000 µg and 1250 µg, respectively) [3]. The stability-indicating nature of these methods allows for monitoring degradation products under various stress conditions, providing essential data for formulation development and shelf-life determination.

The plasma analysis method enables therapeutic drug monitoring and pharmacokinetic studies of this antihypertensive combination, with excellent extraction efficiency and sensitivity suitable for clinical applications. The solid-phase extraction procedure achieves recovery rates of 94.56% to 101.58% for both analytes from human plasma, with low detection and quantification limits (LOD: 8.6-28.33 ng/mL; LOQ: 33.5-110.5 ng/mL) [4]. These methods represent valuable tools for pharmaceutical scientists in ensuring product quality, evaluating stability, and supporting clinical development of fixed-dose combination products containing perindopril arginine and this compound.

Conclusion

The application notes and protocols presented herein provide comprehensive methodologies for the simultaneous determination of perindopril arginine and this compound in pharmaceutical formulations and biological matrices. The UHPLC-UV method offers rapid analysis (<4.5 minutes runtime) with excellent precision and accuracy, while the UPLC-UV protocol for human plasma analysis demonstrates high extraction efficiency and sensitivity suitable for bioanalytical applications. The forced degradation studies establish the stability-indicating properties of these methods, enabling reliable quantification of both active components in the presence of degradation products. These validated methods represent robust analytical tools for quality control, stability testing, and clinical monitoring of this important antihypertensive combination therapy.

References

- 1. Coversyl Plus Mechanism of Action | MIMS Malaysia [mims.com]

- 2. : Uses, Indapamide , Interactions of... | DrugBank Online Mechanism [go.drugbank.com]

- 3. UHPLC-UV Method for Simultaneous Determination of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of new stability indicating UPLC-UV method for ... [fjps.springeropen.com]

- 5. Three techniques for the determination of perindopril through ... [bmcchem.biomedcentral.com]

Comprehensive Application Notes and Protocols: Stability-Indicating Assay Method for Indapamide Hemihydrate

Introduction

Indapamide hemihydrate is a widely prescribed antihypertensive agent belonging to the class of sulfonamide diuretics that demonstrates efficacy in managing both hypertension and edema through its dual mechanism of action involving vasodilation and mild diuresis. The development of precise and reliable stability-indicating methods is paramount in pharmaceutical analysis to ensure the identity, potency, purity, and quality of drug substances and products throughout their shelf life. These specialized methods are designed to accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products, thus providing critical insights into the stability profile of the drug under various environmental conditions. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) mandate the establishment of validated stability-indicating methods as an essential component of drug development and registration processes, emphasizing their crucial role in pharmaceutical quality control and assurance systems. [1] [2]

The chemical structure of indapamide, characterized by its chlorobenzamide moiety and indoline ring, renders it susceptible to various degradation pathways when exposed to stress conditions. Understanding these degradation mechanisms through systematic forced degradation studies enables the prediction of shelf life, appropriate packaging selection, and formulation optimization. This document presents comprehensive application notes and detailed protocols for modern chromatographic methods, particularly ultra-high-performance liquid chromatography (UHPLC), for the stability-indicating assay of this compound in various matrices including bulk drug substances, pharmaceutical dosage forms, and biological samples, providing researchers and pharmaceutical scientists with robust analytical procedures for quality control and stability assessment. [3]

Analytical Methods for this compound

Overview of Techniques

Various analytical techniques have been developed and validated for the quantification of this compound in pharmaceutical formulations and biological matrices. The evolution of methodologies spans from conventional spectrophotometric approaches to sophisticated chromatographic and mass spectrometric techniques, each offering distinct advantages and limitations. Spectrophotometric methods, while simple and cost-effective, often lack the specificity required for stability-indicating applications, particularly in complex matrices. Chromatographic separation techniques, especially reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), have emerged as the gold standards for stability-indicating methods due to their superior resolution capabilities, sensitivity, and ability to separate the active pharmaceutical ingredient from its degradation products. [1] [2]